4-Methoxyphenyl benzenesulfonate
Overview
Description
4-Methoxyphenyl benzenesulfonate is an organic compound with the molecular formula C13H12O4S. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzenesulfonate group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxyphenyl benzenesulfonate can be synthesized through the sulfonation of 4-methoxyphenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the sulfonate ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems helps in maintaining consistent reaction conditions, thereby improving the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyphenyl benzenesulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid are used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include amine or alcohol derivatives of this compound.
Scientific Research Applications
4-Methoxyphenyl benzenesulfonate has a wide range of applications in scientific research, including:
Biology: The compound is utilized in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research has explored its potential as a precursor for developing new therapeutic agents.
Industry: It serves as a key ingredient in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-methoxyphenyl benzenesulfonate exerts its effects involves its interaction with specific molecular targets. For instance, in biochemical assays, the compound can act as a substrate for enzymes, leading to the formation of detectable products. The sulfonate group enhances the compound’s solubility and reactivity, facilitating its interaction with various biological molecules .
Comparison with Similar Compounds
- Methyl benzenesulfonate
- Ethyl benzenesulfonate
- Phenyl benzenesulfonate
Comparison: 4-Methoxyphenyl benzenesulfonate is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the methoxy group enhances the compound’s solubility in organic solvents, making it more versatile for various applications .
Properties
IUPAC Name |
(4-methoxyphenyl) benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4S/c1-16-11-7-9-12(10-8-11)17-18(14,15)13-5-3-2-4-6-13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYAFRHAZWRCMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365033 | |
Record name | 4-methoxyphenyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98116-80-4 | |
Record name | 4-methoxyphenyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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